3-Bromo-2,5-difluorobenzotrifluoride
Overview
Description
3-Bromo-2,5-difluorobenzotrifluoride is an organic compound with the empirical formula C7H2BrF5 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 260.99 . The InChI key is IJQIBUQQMOIJPX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid substance . The predicted density is 1.768 g/cm3 . The predicted boiling point is 149.1°C .Scientific Research Applications
Organometallic Synthesis and Reactivity
3-Bromo-2,5-difluorobenzotrifluoride's potential in organometallic chemistry is illustrated through the creation of complex molecules for catalysis. For instance, it plays a crucial role in the development of bidentate aminophosphole-olefin ligands for the rhodium-catalyzed hydroformylation of mono- and disubstituted olefins, showcasing its utility in synthesizing efficient catalysts for organic transformations (Mora et al., 2006).
Photophysical Properties and Photodynamic Therapy
The compound's derivatives, specifically in the context of zinc phthalocyanine complexes, exhibit high singlet oxygen quantum yields. This property is critical for applications in photodynamic therapy, a treatment method for cancer, where the generation of singlet oxygen upon light activation leads to targeted cell death. The high efficiency and photostability of these complexes make them promising candidates for further exploration in medical applications (Pişkin et al., 2020).
Fluorination Techniques and Synthesis of Fluorinated Compounds
Research demonstrates the compound's relevance in the synthesis of fluorinated organic molecules, offering pathways to access compounds with potential pharmaceutical applications. For example, novel reactions with BrF3 have shown its capacity to facilitate the synthesis of compounds containing trifluoromethyl groups, highlighting its role in the development of new fluorination techniques that could be beneficial for creating compounds with enhanced bioactivity and stability (Rozen et al., 2001).
Material Science and Luminescence
In material science, derivatives of this compound have been used to create new luminescent materials. The synthesis and structural characterization of complexes exhibit intense luminescence, making them suitable for applications in optoelectronic devices and sensors. The study of these materials contributes to the advancement of functional materials with specific photophysical properties (Wu et al., 2009).
Catalysis and Chemical Transformations
The compound also finds application in catalysis, where its derivatives facilitate the synthesis of heterocyclic compounds. The ability to undergo selective reactions, as shown in the synthesis of difluoromethyl-substituted heterocycles, demonstrates its versatility in organic synthesis. This aspect is particularly valuable for the development of novel pharmaceuticals and agrochemicals, where fluorinated compounds often exhibit enhanced properties (Fujita et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that it interacts with its targets through a process known as electrophilic aromatic substitution . This is a common reaction mechanism for halogenated aromatic compounds, where the compound acts as an electrophile, or electron-seeking species. The compound can form a bond with an electron-rich target, such as an enzyme or receptor, leading to changes in the target’s function .
Biochemical Pathways
They can influence the function of enzymes and other proteins, leading to downstream effects on cellular processes .
Pharmacokinetics
It’s known that the compound has low gastrointestinal absorption .
Result of Action
Similar compounds can cause various effects, such as changes in enzyme activity, alterations in cell signaling pathways, and potential toxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2,5-difluorobenzotrifluoride. For instance, the compound is considered hazardous and may cause skin and eye irritation, and respiratory irritation . Therefore, it should be handled with care, and exposure should be minimized.
Properties
IUPAC Name |
1-bromo-2,5-difluoro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-5-2-3(9)1-4(6(5)10)7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBVTMOHTWCRNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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